molecular formula C6H8BNO2 B113477 2-Methylpyridine-5-boronic acid CAS No. 659742-21-9

2-Methylpyridine-5-boronic acid

Cat. No.: B113477
CAS No.: 659742-21-9
M. Wt: 136.95 g/mol
InChI Key: MZUSCPDSQJSBSY-UHFFFAOYSA-N
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Description

2-Methylpyridine-5-boronic acid is used as an organic chemical synthesis intermediate . It is a part of the Alfa Aesar product portfolio, now under the Thermo Scientific Chemicals brand .


Synthesis Analysis

The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g. B(Oi-Pr) 3 or B(OMe) 3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .


Chemical Reactions Analysis

This compound is used as an organic chemical synthesis intermediate . It is slightly soluble in water and is stable under recommended storage conditions . It is incompatible with oxidizing agents .


Physical and Chemical Properties Analysis

This compound is slightly soluble in water . It is stable under recommended storage conditions . Unfortunately, specific details about its physical properties such as melting point, boiling point, and density were not found.

Scientific Research Applications

Microwave-Assisted Synthesis

A study by Dimauro and Kennedy (2007) utilized 2-aminopyridine-5-boronic acid pinacol ester, closely related to 2-Methylpyridine-5-boronic acid, demonstrating its effectiveness as a building block in the microwave-assisted synthesis of 2,6-disubstituted-3-amino-imidazopyridines. This approach emphasizes the boronate functional group's remarkable tolerance to Lewis acid catalyzed cyclizations and its clean proceeding in Pd(0)-catalyzed Suzuki coupling reactions in the presence of magnesium salts. This work showcases the potential of microwave-assisted, metal-catalyzed, multicomponent reactions (Dimauro & Kennedy, 2007).

Electrochemical Oxidation in Wastewater Treatment

Iniesta et al. (2001) explored the electrochemical oxidation of 3-methylpyridine, a compound similar to this compound, at boron-doped diamond electrodes. Their findings indicate potential applications in electroorganic synthesis and wastewater treatment, particularly in avoiding electrode fouling and enabling partial or complete oxidation of organic compounds (Iniesta et al., 2001).

Fluorescent Chemosensors Development

Huang et al. (2012) discussed the progress in boronic acid sensors, which are used for detecting carbohydrates and bioactive substances. This study highlights the role of boronic acids, including derivatives like this compound, in developing fluorescent probes for various applications, including medical diagnostics and environmental monitoring (Huang et al., 2012).

Boron as a Bridging Ligand

Braunschweig et al. (2005) demonstrated the use of boronic acids in constructing heterodinuclear bridging complexes, highlighting the versatility of boron as a bridging ligand in coordination chemistry. This research can be extended to derivatives like this compound, illustrating its potential in the formation of novel metal-organic frameworks and coordination compounds (Braunschweig et al., 2005).

Boronic Acid in Biomedical Applications

Cambre and Sumerlin (2011) reviewed the applications of boronic acid-containing polymers in various biomedical fields, such as HIV treatment and cancer therapy. While the study doesn't focus specifically on this compound, it underscores the broader context of boronic acid compounds in medical research and development (Cambre & Sumerlin, 2011).

Sensing and Detection Applications

Lacina et al. (2014) covered the use of boronic acids in sensing applications, ranging from biological labeling to the development of therapeutics. This mini-review encapsulates the diverse applications of boronic acids, including the potential use of this compound in these areas (Lacina, Skládal, & James, 2014).

Mechanism of Action

Target of Action

2-Methylpyridine-5-boronic acid is primarily used as a reagent in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely applied in the formation of carbon-carbon bonds . The primary target of this compound is the palladium catalyst used in the reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, this compound interacts with the palladium catalyst through a process called transmetalation . This process involves the transfer of an organic group (in this case, the this compound) from boron to palladium . The reaction conditions are exceptionally mild and tolerant of various functional groups, making this organoboron reagent highly effective .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, facilitated by this compound, affects the carbon-carbon bond formation pathway . The reaction allows for the joining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The result is the formation of new carbon-carbon bonds, which can significantly affect the downstream synthesis of various organic compounds .

Pharmacokinetics

It’s worth noting that the compound is slightly soluble in water , which could influence its distribution and availability in a reaction mixture.

Result of Action

The primary result of the action of this compound in the Suzuki–Miyaura coupling reaction is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound’s stability and effectiveness can be affected by the presence of air and moisture . Additionally, the reaction conditions, such as temperature and pH, can also impact the compound’s action and the overall efficacy of the Suzuki–Miyaura coupling reaction .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

Boronic acids, including 2-Methylpyridine-5-boronic acid, are highly valuable building blocks in organic synthesis . They have been used in a variety of chemical transformations, and new applications continue to be explored. For instance, the Suzuki–Miyaura coupling, which involves boronic acids, is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . As our understanding of these compounds grows, we can expect to see them used in increasingly diverse and innovative ways in the field of organic synthesis .

Properties

IUPAC Name

(6-methylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO2/c1-5-2-3-6(4-8-5)7(9)10/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUSCPDSQJSBSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00984457
Record name (6-Methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00984457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

659742-21-9
Record name (6-Methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00984457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylpyridine-5-boronic acid
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Synthesis routes and methods

Procedure details

To a stirred solution of 5-bromo-2-methyl-pyridine (992 mg, 5.8 mmol) in diethyl ether (5 mL) was slowly added n-butyl lithium in hexane (1.4 M, 5 mL, 7 mmol) at −78° C. over a span of 10 minutes under nitrogen atmosphere. The reaction mixture was stirred at −78° C. for 90 minutes. At this time, tri-isopropyl borate (1.30 g, 6.9 mmol) was slowly added, and the resulting mixture was allowed to warm to room temperature and stirred for an additional 90 minutes. The reaction was quenched with 5% aqueous sodium hydroxide solution (6 mL) at 0° C. and was extracted with diethyl ether (25 mL×4). The pH of the aqueous solution was adjusted to about 7 by the slow addition of 2N hydrochloric acid. The aqueous layer was extracted with ethyl acetate (50 mL×3). The combined organic layers were dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to give 2-methyl-5-pyridinylbronic acid, which was used without further purification.
Quantity
992 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
1.3 g
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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